Retinyl hexadecyl ether

Description

Historical Context of Retinoid Ether Research

The investigation into retinoid ethers is part of a broader history of synthetic vitamin A chemistry that began shortly after the structure of retinol (B82714) was determined in the 1930s. acs.org In the mid-1940s, researchers believed that vitamin A ethers might possess similar biological activities to retinol and its esters but with enhanced stability. acs.org This hypothesis led to the first synthesis of retinyl methyl ether in 1945. acs.org

Later, research shifted towards creating retinoid analogs for specific applications, such as cancer chemoprevention. nih.govannualreviews.org Scientists synthesized a variety of retinyl ethers, including retinyl methyl ether (RME) and retinyl propynyl (B12738560) ether (RPE), to evaluate their potential in suppressing carcinogen-induced cancers. nih.govannualreviews.org The rationale for exploring these ether derivatives was to develop compounds that could accumulate in target tissues, like the mammary gland, and exert anticancer effects with potentially lower toxicity than naturally occurring retinoids like retinyl acetate (B1210297). nih.gov For instance, studies showed that RPE had significant cancer chemopreventive activity and was less toxic than retinyl acetate. nih.gov This line of research established the principle of modifying the polar head group of retinol with an ether linkage to alter the compound's stability, distribution, and biological activity.

Distinctive Role of Ether Linkages in Retinoid Biochemistry and Biological Systems

The defining feature of retinyl hexadecyl ether is its ether bond (C-O-C), which distinguishes it from the more common retinyl esters (R-COO-C) that represent the primary storage form of vitamin A in the body. nih.govresearchgate.net In biological systems, the ester bond of compounds like retinyl palmitate is readily cleaved by enzymes called esterases or hydrolases. researchgate.netnih.gov This hydrolysis step is critical, as it releases retinol, which can then be oxidized to the biologically active retinoic acid or transported through the circulation. nih.govdiva-portal.org

In stark contrast, the ether linkage in this compound is resistant to this enzymatic cleavage. nih.govabdominalkey.com It is, for research purposes, a "non-hydrolyzable" analog of a retinyl ester. nih.govabdominalkey.com This property is precisely what makes it a powerful experimental tool. By using a non-hydrolyzable version of a retinyl ester, scientists can investigate which biological processes are dependent on the hydrolysis step. For example, studies have used this compound to confirm that the intestinal absorption of dietary vitamin A requires the hydrolysis of retinyl esters before the vitamin can be taken up by the body. abdominalkey.com Similarly, it has been instrumental in tracing the metabolic fate of retinoids within and between cells, as it remains intact where a natural ester would be broken down. nih.gov

Overview of Current Research Trajectories and Gaps for this compound

The primary application of this compound in current research is as a metabolic tracer to elucidate the intricate pathways of retinoid transport and processing. Its non-hydrolyzable nature allows it to be used alongside a radiolabeled, hydrolyzable retinyl ester (like retinyl palmitate) in dual-label experiments to track and differentiate the movement of the intact ester molecule versus the hydrolyzed retinol.

A seminal study investigated the in vivo transfer of dietary retinoids from liver parenchymal cells to stellate cells. nih.gov By injecting chylomicrons containing both [14C]retinyl palmitate (hydrolyzable) and retinyl [3H]hexadecyl ether (non-hydrolyzable), researchers could track the fate of each label. nih.gov The results showed that the ratio of the non-hydrolyzable ether to the hydrolyzable ester's label changed dramatically between cell types over time. nih.gov Stellate cells, the primary storage site for vitamin A, accumulated the 14C label (from retinol) far more than the 3H label (from the intact ether). nih.gov This finding provided strong evidence that chylomicron retinyl esters must first be hydrolyzed to retinol in parenchymal cells before the retinol is transferred to stellate cells for re-esterification and storage. nih.gov

Table 1: Ratio of Non-Hydrolyzable to Hydrolyzable Retinoid in Liver Cells This table shows the ratio of ³H (from retinyl [³H]hexadecyl ether) to ¹⁴C (from [¹⁴C]retinyl palmitate) in liver cell fractions at different times after injection, relative to the initial ratio in the injected chylomicrons. A lower ratio indicates that the hydrolyzed retinoid (¹⁴C) is accumulating more than the intact ether (³H).

| Time Post-Injection | Parenchymal Cells (Ratio relative to injected) | Stellate Cells (Ratio relative to injected) |

| 0.5 hours | - | 0.39 |

| 4.5 hours | 1.80 | 0.29 |

| 24 hours | 2.50 | 0.23 |

| Data sourced from Blaner, W. S., et al. (1987). nih.gov |

Another research trajectory involves understanding the role of specific enzymes in tissue uptake of retinoids. Studies on lipoprotein lipase (B570770) (LpL) used this compound to determine if this enzyme's hydrolytic activity was necessary for the clearance of chylomicron retinoids by extrahepatic tissues. nih.gov In experiments with rats, skeletal muscle took up significantly more of the label from hydrolyzable [3H]retinyl palmitate than from the non-hydrolyzable retinyl [14C]hexadecyl ether, suggesting that retinoid uptake by this tissue requires hydrolysis. nih.gov

Table 2: Influence of Hydrolysis on Retinoid Uptake in Skeletal Muscle This table compares the uptake of a hydrolyzable retinyl ester versus a non-hydrolyzable retinyl ether in rat skeletal muscle.

| Retinoid Compound | Isotope Label | Key Property | Relative Uptake by Skeletal Muscle |

| Retinyl Palmitate | ³H | Hydrolyzable | Higher |

| This compound | ¹⁴C | Non-hydrolyzable | Lower |

| Data sourced from Goldberg, I. J., et al. (1999). nih.gov |

A significant gap in the research involves the biological activity, or lack thereof, of this compound itself. While it is established as a valuable metabolic probe, its potential interactions with other components of the retinoid signaling pathway, such as cellular retinol-binding proteins (CRBPs) or nuclear receptors (RARs and RXRs), are not extensively characterized. nih.gov Further research could explore whether this ether analog has any subtle biological effects beyond its role as a tracer, which could influence the interpretation of metabolic studies.

Structure

2D Structure

Properties

CAS No. |

85563-59-3 |

|---|---|

Molecular Formula |

C36H62O |

Molecular Weight |

510.9 g/mol |

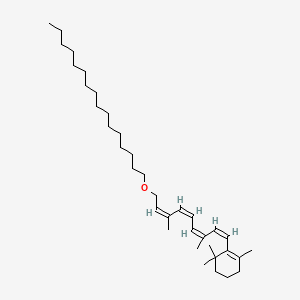

IUPAC Name |

2-[(1Z,3Z,5Z,7Z)-9-hexadecoxy-3,7-dimethylnona-1,3,5,7-tetraenyl]-1,3,3-trimethylcyclohexene |

InChI |

InChI=1S/C36H62O/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-30-37-31-28-33(3)24-21-23-32(2)26-27-35-34(4)25-22-29-36(35,5)6/h21,23-24,26-28H,7-20,22,25,29-31H2,1-6H3/b24-21-,27-26-,32-23-,33-28- |

InChI Key |

ONBDQOVKVMPAMX-WZMWLZHWSA-N |

SMILES |

CCCCCCCCCCCCCCCCOCC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C |

Isomeric SMILES |

CCCCCCCCCCCCCCCCOC/C=C(/C)\C=C/C=C(/C)\C=C/C1=C(CCCC1(C)C)C |

Canonical SMILES |

CCCCCCCCCCCCCCCCOCC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C |

Synonyms |

retinyl hexadecyl ether |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization

Established Synthetic Pathways for Retinyl Hexadecyl Ether Analogues

Williamson Ether Synthesis and Related Approaches

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers, and it is a primary method for synthesizing retinyl ethers, including this compound. byjus.comwikipedia.org This reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide. wikipedia.orgorganicchemistrytutor.com In the context of this compound synthesis, this would typically involve the reaction of a retinoid-derived alkoxide with a hexadecyl halide, or conversely, a hexadecyloxide with a retinyl halide.

The general mechanism involves the deprotonation of an alcohol to form a more nucleophilic alkoxide, which then attacks the electrophilic carbon of an alkyl halide, displacing the halide in a concerted step. wikipedia.org For the synthesis of retinyl ethers, retinol (B82714) is treated with a strong base to form the retinyl alkoxide. This is then reacted with a hexadecyl halide (e.g., hexadecyl bromide or iodide).

Key reaction components:

| Reactant/Reagent | Role | Example |

| Retinol | Alcohol precursor | All-trans-retinol |

| Base | Deprotonating agent | Sodium hydride (NaH) |

| Hexadecyl Halide | Alkylating agent | Hexadecyl bromide |

| Solvent | Reaction medium | Tetrahydrofuran (THF), Dimethylformamide (DMF) |

The choice of reactants is crucial for the success of the Williamson ether synthesis. The reaction works best with primary alkyl halides, as secondary and tertiary halides are more prone to undergo elimination reactions as a side reaction. masterorganicchemistry.com Therefore, using a hexadecyl halide (a primary halide) is preferred over using a retinyl halide, which can be sterically hindered.

Alternative Synthetic Routes and Considerations for Ether Formation

While the Williamson ether synthesis is a common approach, other methods for forming the ether linkage in this compound exist. These can be particularly useful to overcome some of the challenges associated with the Williamson synthesis, such as the potential for side reactions and the need for strong bases.

One alternative involves enzyme-catalyzed synthesis. Lipases, for example, can be used to catalyze the formation of retinyl esters. google.com While this is primarily for ester synthesis, enzymatic approaches for ether formation are an area of ongoing research.

Another approach involves modifications of the Wittig reaction or the Horner-Wadsworth-Emmons reaction, which are fundamental in the industrial synthesis of retinol and its derivatives. researchgate.netsemanticscholar.org These reactions are primarily used to construct the polyene chain of the retinoid, but subsequent modifications can introduce the ether linkage. For instance, a precursor with a terminal hydroxyl group could be synthesized and then subjected to etherification.

Considerations for ether formation in retinoids include the sensitivity of the polyene chain to acidic conditions and oxidation. Therefore, reaction conditions must be carefully controlled to avoid degradation of the retinoid structure. The use of mild reagents and protective groups for other functional groups may be necessary.

Precursor Chemistry and Stereochemical Control in Synthesis

The synthesis of specific isomers of this compound requires careful control of the stereochemistry of the precursors. The geometry of the double bonds in the polyene chain is critical for the biological activity of retinoids. researchgate.net

The synthesis of retinoids often involves the coupling of smaller fragments. For example, a C15 phosphonium (B103445) salt can be reacted with a C5 building block in a Wittig reaction to form the C20 retinoid skeleton. semanticscholar.org The stereochemical outcome of such reactions can be influenced by the reaction conditions, including the choice of solvent and base. acs.org

For instance, the Horner-Wadsworth-Emmons reaction is known for its high stereoselectivity in producing (E)-alkenes. semanticscholar.org This is particularly important for synthesizing the all-trans isomer of retinol, which is a common precursor for this compound.

Controlling the stereochemistry at the β-ionone ring is also important. Asymmetric synthesis techniques, such as the use of chiral catalysts or auxiliaries, can be employed to produce enantiomerically pure precursors. nih.gov For example, Sharpless asymmetric epoxidation has been used to introduce stereocontrol in the synthesis of certain retinoid analogs.

Strategies for Isotopic Labeling and Probe Development

Synthesis of Radiolabeled this compound for Metabolic Tracing

Isotopic labeling is a powerful tool for studying the metabolism and distribution of retinoids in biological systems. nih.govresearchgate.net Radiolabeled this compound can be synthesized to trace its fate in vivo.

The synthesis of radiolabeled compounds typically involves introducing a radioactive isotope, such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), into the molecule. This can be achieved by using a radiolabeled precursor in one of the synthetic steps. For example, [³H]-retinol could be used as the starting material in the Williamson ether synthesis to produce [³H]-retinyl hexadecyl ether. nih.gov

Another strategy is to use a radiolabeled alkylating agent, such as [¹⁴C]-hexadecyl bromide. The choice of labeling position depends on the specific metabolic question being investigated. For instance, if the goal is to study the fate of the hexadecyl chain, then labeling this part of the molecule is appropriate.

The use of stable isotopes, such as deuterium (B1214612) (²H) or carbon-13 (¹³C), is another option for metabolic studies. nih.gov These isotopes can be detected by mass spectrometry and offer the advantage of not being radioactive. plos.org

Incorporation of Fluorescent and Affinity Tags for Cellular Studies

To visualize the cellular uptake and localization of this compound, fluorescent tags can be incorporated into the molecule. This involves chemically attaching a fluorescent dye to the retinoid structure.

One approach is to synthesize a derivative of this compound that contains a reactive functional group, such as an amine or a carboxylic acid. This functional group can then be coupled to a fluorescent dye that has a complementary reactive group (e.g., an N-hydroxysuccinimide (NHS) ester or a maleimide). revvity.comnih.gov Care must be taken to ensure that the fluorescent tag does not significantly alter the biological activity of the retinoid. acs.org

Affinity tags can also be incorporated to facilitate the purification of proteins that bind to this compound. nih.gov Common affinity tags include biotin (B1667282) and small peptide tags like the FLAG-tag or His-tag. maynoothuniversity.ieassumption.edu These tags allow for the specific capture of binding partners using affinity chromatography, which can help in identifying and characterizing proteins involved in retinoid transport and signaling. iucr.orgamegroups.org

Biochemical Metabolism and Biotransformation

Enzymatic Hydrolysis and Biodegradation Pathways of Retinoid Ethers

The metabolism of retinoids, particularly the conversion of storage forms to the active alcohol, retinol (B82714), is a critical process for numerous physiological functions. This conversion is primarily dependent on the enzymatic hydrolysis of retinyl esters. However, the ether bond in retinyl hexadecyl ether presents a significant barrier to this metabolic step.

Substrate Specificity and Reaction Kinetics of Metabolizing Enzymes

The substrate specificity of enzymes that metabolize retinyl esters is a key determinant of their biological function. For example, bile salt-stimulated retinyl esterase activity in the intestinal brush border shows different affinities for short-chain versus long-chain fatty acyl retinyl esters, suggesting the presence of multiple enzymatic activities. nih.gov The Michaelis constant (Km) for retinyl palmitate hydrolysis was found to be 0.74 microM, indicating a high affinity. nih.gov Similarly, the activity of rat liver carboxylesterases is highly dependent on the emulsifier used, with a maximum rate of 440 nmol of retinol liberated per hour per mg of esterase for retinyl palmitate. portlandpress.com

In this context, this compound serves as a negative control, demonstrating the high substrate specificity of these enzymes for the ester linkage. Its ether bond makes it a non-substrate, and therefore, discussions of reaction kinetics are not applicable to its enzymatic cleavage.

Characterization of Metabolites and Subsequent Biotransformation

The hydrolysis of retinyl esters yields retinol and a fatty acid. mdpi.com Retinol can then be further metabolized to other active forms of vitamin A, such as retinal and retinoic acid, or re-esterified for storage. amegroups.orgmdpi.com

Given that this compound is resistant to enzymatic hydrolysis, significant formation of metabolites is not observed. scispace.comclinicalpub.comabdominalkey.com Studies that have employed radiolabeled this compound have shown that it remains largely intact within the body over experimental timeframes. nih.gov This lack of biotransformation is the very property that makes it a useful tracer for studying the trafficking and uptake of lipoprotein remnants without the confounding factor of metabolic breakdown.

Intracellular Trafficking and Compartmentalization Mechanisms

The intracellular fate of retinoids is a complex process involving specific binding proteins and transport between different cellular compartments. After uptake from lipoproteins, retinyl esters are hydrolyzed in endosomes/lysosomes, and the resulting retinol is transported to the endoplasmic reticulum for re-esterification and storage in lipid droplets, primarily within hepatic stellate cells. mdpi.com

The use of this compound has been instrumental in elucidating these pathways. By comparing the distribution of a hydrolyzable retinyl ester (like radiolabeled retinyl palmitate) with that of non-hydrolyzable this compound, researchers can infer the necessity of hydrolysis for specific trafficking steps. For instance, studies in rats have used dual-labeled chylomicrons containing [14C]retinyl palmitate and [3H]this compound to track their fate. nih.gov The changing ratio of the two labels in different liver cell populations (parenchymal vs. stellate cells) over time indicated that chylomicron retinyl ester is not directly transferred between these cells without first being hydrolyzed to retinol. nih.gov This suggests that the ether analog remains with the lipoprotein remnant, while the hydrolyzed retinol can be transported and re-distributed.

Regulation of Metabolic Processes and Enzyme Expression

The metabolism of vitamin A is tightly regulated to maintain homeostasis. For example, the expression of enzymes involved in retinol esterification, such as lecithin:retinol acyltransferase (LRAT), can be induced by retinoic acid, directing retinol towards storage during times of sufficiency. mdpi.com Conversely, the activity of retinyl ester hydrolases can be influenced by factors such as the ratio of apo- to holo-cellular retinol-binding protein (CRBP), which can inhibit LRAT and stimulate hydrolase activity. mdpi.com

While this compound itself is not a substrate for the key metabolic enzymes, its use in research helps to understand the regulation of the pathways that metabolize other retinoids. For example, the expression levels of lipoprotein lipase (B570770) in tissues directly influence the uptake of retinoids from chylomicrons, a process that can be dissected using both hydrolyzable and non-hydrolyzable retinoid analogs. nih.gov

Comparative In Vitro and In Vivo Metabolic Studies with Other Retinoid Forms

The primary application of this compound is in comparative studies alongside metabolically active retinoids like retinyl esters and retinol. These studies have been pivotal in establishing the requirement of hydrolysis for retinoid uptake and metabolism in various tissues.

In one key in vivo study, the uptake of [3H]retinyl palmitate was compared to its non-hydrolyzable analog, retinyl [14C]hexadecyl ether, in rat skeletal muscle. The results showed that the 3H label from the hydrolyzable ester was taken up to a much greater extent than the 14C label from the ether analog. nih.gov This strongly suggests that hydrolysis is a prerequisite for retinoid uptake in this tissue.

Similarly, studies on intestinal absorption have shown that while retinyl esters are hydrolyzed and the resulting retinol is absorbed, this compound is not absorbed by the intestine in mice. scispace.comclinicalpub.comabdominalkey.com This further underscores the necessity of ester hydrolysis for the intestinal assimilation of dietary vitamin A.

The table below summarizes the key comparative findings from studies using this compound and retinyl esters.

| Feature | This compound | Retinyl Esters (e.g., Palmitate) | Reference(s) |

| Chemical Bond | Ether | Ester | nih.govnih.gov |

| Enzymatic Hydrolysis | Resistant | Hydrolyzed by LPL, esterases, etc. | nih.govnih.govnih.gov |

| Intestinal Absorption | Not absorbed | Hydrolyzed and retinol is absorbed | scispace.comclinicalpub.comabdominalkey.com |

| Tissue Uptake | Limited; tracks lipoprotein remnants | Hydrolysis facilitates retinol uptake | nih.gov |

| Metabolites | No significant formation | Retinol and fatty acids | nih.govmdpi.com |

Cellular and Molecular Mechanisms of Action

Interactions with Cellular Receptors and Binding Proteins

The transport and intracellular actions of natural retinoids are mediated by a series of specific binding proteins. The interaction of retinyl hexadecyl ether with these proteins is crucial to understanding its cellular behavior.

Direct quantitative data on the binding affinity of this compound to cellular retinol-binding proteins (CRBPs) or nuclear retinoid receptors (RARs and RXRs) is not extensively documented in publicly available research. However, inferences can be drawn from studies on similar ether-linked retinoids and related molecules.

Research on retinyl methyl ether, a shorter-chain retinyl ether, has shown that it can bind to both cellular retinol-binding protein (CRBP) and serum retinol-binding protein. nih.gov This suggests that the retinoid portion of the molecule is accessible and can fit within the binding pocket of these transport proteins. Furthermore, studies on CRBP2 have demonstrated its ability to bind 1-O-hexadecyl glycerol, a compound featuring the same 16-carbon ether-linked chain as this compound. nih.gov This indicates that the binding cavity of CRBP2 is capable of accommodating the bulky, hydrophobic hexadecyl group. Taken together, it is plausible that this compound can interact with CRBPs, although its specific binding affinity remains to be determined.

Conversely, studies on retinyl methyl ether have indicated that it does not bind to nuclear retinoid receptors (RARs or RXRs). nih.gov These receptors are responsible for mediating the genomic effects of retinoic acid. mdpi.comwikipedia.org Given that this compound cannot be metabolized to retinoic acid due to its stable ether bond, it is highly unlikely to serve as a ligand for these nuclear receptors.

A study utilizing radiolabeled this compound as a non-hydrolyzable analog of retinyl palmitate demonstrated its utility in tracking retinoid uptake. The research showed that in rat skeletal muscle, the uptake of the hydrolyzable retinyl palmitate (measured by its radiolabel) was significantly greater than that of this compound, suggesting that the hydrolysis of the ester bond is a prerequisite for efficient retinoid uptake in this tissue. idexlab.comnih.gov Similarly, another study in rat liver explored the transfer of retinoids from parenchymal cells to stellate cells. By comparing the distribution of radiolabeled retinyl palmitate and this compound, researchers concluded that retinyl esters are hydrolyzed to retinol (B82714) before being transferred between these cell types. nih.gov

| Compound | Interacting Protein/Receptor | Binding Interaction Noted | Reference |

| Retinyl Methyl Ether | Cellular Retinol-Binding Protein (CRBP) | Yes | nih.gov |

| Retinyl Methyl Ether | Nuclear Retinoid Receptors (RAR/RXR) | No | nih.gov |

| 1-O-Hexadecyl Glycerol | Cellular Retinol-Binding Protein 2 (CRBP2) | Yes | nih.gov |

| This compound | (Inferred from analogs) | Likely binds to CRBPs; Unlikely to bind to RAR/RXR | nih.govnih.gov |

This table presents data from related compounds to infer the potential interactions of this compound.

There is currently no specific research available that details the precise conformational changes induced in CRBPs or other binding proteins upon binding to this compound. Structural studies, such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy, would be required to elucidate these specific molecular rearrangements. In general, the binding of a ligand to a protein like CRBP involves the ligand entering a hydrophobic binding pocket, which can induce subtle shifts in the protein's secondary and tertiary structure to achieve a stable, low-energy complex. nih.gov

Investigation of Binding Affinities and Specificity (e.g., cellular retinol-binding proteins, retinoid receptors)

Modulation of Gene Expression and Transcriptional Activity (preclinical models)

The primary mechanism by which natural retinoids modulate gene expression is through the activation of RAR and RXR nuclear receptors by retinoic acid. mdpi.comnih.gov These activated receptors bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby regulating transcription. wikipedia.org

As this compound is not believed to function as a direct transcriptional activator, there is no evidence of its interaction with promoter or enhancer elements of genes. The study on retinyl methyl ether, in fact, demonstrated that it could act as an antagonist to retinoic acid-induced transcriptional activation for certain receptors, suggesting it might compete for binding to a protein involved in the pathway without initiating activation. nih.gov However, whether this compound possesses similar antagonistic properties has not been investigated.

Identification of Target Genes and Pathways

Influence on Intracellular Signaling Cascades

The influence of this compound on intracellular signaling is primarily understood in the context of its role as a metabolic tracer. Its resistance to hydrolysis by retinyl ester hydrolases means it does not release free retinol into the cell. nih.govnih.gov This prevents the subsequent enzymatic conversion of retinol to retinaldehyde and then to retinoic acid, thereby blocking the initiation of the canonical retinoid signaling cascade that leads to transcriptional regulation. mdpi.com

Effects on Cellular Differentiation and Proliferation in Model Systems (in vitro)

Extensive searches of scholarly databases yield no studies that have specifically investigated the effects of this compound on the differentiation or proliferation of any cell line in vitro. The available research literature focuses on related vitamin A compounds, such as all-trans-retinoic acid (RA), which is a well-documented regulator of cellular differentiation and development. clinicalpub.com

The defining chemical characteristic of this compound is that it is a non-hydrolyzable ether analog of a retinyl ester. In biological systems, the active forms of vitamin A, like retinol and retinoic acid, must be released from their esterified storage forms through enzymatic hydrolysis. Since this compound cannot be hydrolyzed, it is not processed into a biologically active retinoid. clinicalpub.comabdominalkey.com Consequently, it is used in experimental settings as a negative control to demonstrate that hydrolysis is an essential prerequisite for the absorption and subsequent biological activity of dietary retinyl esters. clinicalpub.comabdominalkey.com This inherent lack of bioavailability at the cellular level likely explains the absence of research into its effects on proliferation and differentiation.

Investigation of Apoptotic and Autophagic Pathway Modulation (in vitro)

Similarly, there is no available scientific literature detailing any investigation into the modulation of apoptotic or autophagic pathways by this compound in in vitro systems. Research on the regulation of these critical cellular processes by retinoids is typically centered on metabolically active forms like all-trans-retinoic acid, which can interact with nuclear receptors to modulate gene expression.

Given that this compound is designed to be biologically inert by resisting metabolic breakdown, it is not expected to influence intracellular signaling pathways that govern apoptosis or autophagy. Its value in research is derived from this stability, allowing scientists to isolate and study the enzymatic processes that act on cleavable retinyl esters.

Data Tables

Due to the lack of experimental data on the effects of this compound on cellular differentiation, proliferation, apoptosis, or autophagy, no data tables can be generated.

Preclinical Investigation in Model Systems

In Vitro Cellular Models for Mechanistic Elucidation

In vitro models are fundamental for dissecting the molecular and cellular mechanisms of retinoid activity. These systems allow for controlled experiments to observe specific biological responses without the complexities of a whole organism.

The choice of a cell line is critical and depends on the specific biological question being addressed. For retinoid research, cell lines are selected based on their expression of key proteins involved in retinoid uptake, metabolism, and signaling.

Caco-2 cells: This human colorectal adenocarcinoma cell line is widely used as a model for the intestinal barrier. When differentiated, Caco-2 cells form a polarized monolayer that mimics the absorptive enterocytes of the small intestine. abdominalkey.com They are instrumental in studying the absorption, intracellular transport, and esterification of retinoids. abdominalkey.com These cells express cellular retinol-binding protein, type II (CRBP(II)), which is crucial for retinol (B82714) trafficking and metabolism. abdominalkey.com

NIH3T3 cells: These mouse embryonic fibroblast cells are often used for transfection studies. By engineering them to express specific enzymes, such as lecithin:retinol acyltransferase (LRAT) and RPE65 isomerase, researchers can create a cellular model to study specific steps of the visual cycle, like the conversion of all-trans-retinol to 11-cis-retinoids. nih.gov

iPSC-derived BMECs: Human-induced pluripotent stem cell-derived brain microvascular endothelial-like cells are used to create an in vitro model of the human blood-brain barrier. elifesciences.org These cells are valuable for investigating the transport mechanisms of retinoids into the central nervous system, expressing key proteins like STRA6, LRAT, and CRBP1. elifesciences.org

HaCaT keratinocytes: This immortalized human keratinocyte line is a standard model for dermatological studies, including the investigation of how retinoids and other compounds penetrate the skin and affect cellular processes like inflammation and antioxidant responses. mdpi.com

Once a relevant cell line is established, various endpoints are measured to quantify the effects of the compound. For retinyl hexadecyl ether and related retinoids, these assessments focus on their metabolic pathway and cellular impact.

Uptake and Esterification: In Caco-2 cells, studies measure the rate of retinoid uptake and the subsequent esterification of retinol into retinyl esters for storage or secretion with chylomicrons. abdominalkey.com The expression levels of key genes, such as CRBP(II) mRNA, are also monitored as a molecular response to retinoid treatment. abdominalkey.com

Metabolic Conversion: In engineered NIH3T3 cells, the primary endpoint is the enzymatic conversion of retinol to its isomers, which is quantified using techniques like high-performance liquid chromatography (HPLC). nih.gov This allows for the screening of compounds that may inhibit or modulate the visual cycle. nih.gov

Barrier Permeation: Using iPSC-derived BMECs, researchers can quantitatively model the accumulation and permeation of retinol across the blood-brain barrier, providing insight into its potential distribution to the brain. elifesciences.org

Inflammatory and Antioxidant Responses: In skin cell models like HaCaT keratinocytes, biological endpoints include the measurement of pro-inflammatory markers such as NF-κB and cytokines (e.g., IL-6), as well as the expression of antioxidant enzymes to assess the compound's protective or irritant effects. mdpi.com

Selection and Characterization of Relevant Cell Lines

Ex Vivo Tissue Models for Biochemical and Pharmacokinetic Studies

Ex vivo models, which utilize tissue explants, bridge the gap between in vitro cell cultures and in vivo animal studies. These models maintain the complex, three-dimensional architecture and cellular heterogeneity of the original tissue, offering a more physiologically relevant environment for study.

For dermatological research involving retinoids, fresh human skin explants are a key ex vivo model. nih.gov Surgically excised human abdominal skin can be mounted on Franz perfusion cells, a system that allows for the study of percutaneous absorption and metabolism. nih.gov In this setup, a compound like this compound can be applied topically to the epidermal surface, and its penetration into the epidermis and dermis, as well as its potential metabolic conversion, can be tracked over time by analyzing the tissue and the receptor fluid. nih.gov This model has been used to compare the penetration and metabolism of various retinoids, such as retinol, retinal, and retinoic acid. nih.gov Similarly, rat skin has been used in ex vivo setups to measure the absorption of retinoid formulations. mdpi.com

| Model System | Tissue Source | Application | Key Findings |

| Franz Perfusion Cells | Human abdominal skin | Assessment of skin penetration and metabolism of topical retinoids. nih.gov | Allows for quantification of retinoid penetration into the epidermis and comparison of metabolic rates between compounds. nih.gov |

| Skin Absorption Model | Rat skin | Measurement of absorption of retinoid-containing hydrogels and emulsions. mdpi.com | Demonstrated significantly higher absorption of retinol from a hydrogel formulation compared to pure retinol. mdpi.com |

Animal Models for Biological Pathway Exploration and Mechanistic Insights

Animal models are indispensable for studying the systemic effects, pharmacokinetics, and biological roles of compounds in a complete physiological system.

The choice of animal model is dictated by the research question, with specific genetic modifications or dietary conditions used to explore particular biological pathways.

Knockout (KO) Mice: To investigate the function of specific enzymes, researchers use KO mouse models. For instance, Carboxyl Ester Lipase (B570770) (CEL) KO mice have been used to show that CEL is not essential for the hydrolysis of retinyl esters in the intestine, pointing to the existence of other critical enzymes. abdominalkey.com Lecithin:retinol acyltransferase (LRAT) KO mice have been instrumental in establishing LRAT as the primary enzyme responsible for retinol esterification in most body tissues. abdominalkey.comidexlab.com

Vitamin A-Deficient (VAD) Models: Rodent and quail models maintained on a VAD diet are crucial for understanding the essential roles of retinoids in processes like embryonic development. nih.gov VAD rats are also used to study the tissue distribution and metabolism of a single administered dose of vitamin A, revealing how the body prioritizes its use and storage when reserves are low. nih.govnih.gov

Standard Preclinical Models: Healthy rats, dogs, and non-human primates are routinely used for pharmacokinetic and toxicological studies to understand a compound's absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.netplos.org

Pharmacokinetic studies in animal models trace the journey of a compound through the body. A key application for this compound has been its use as a non-hydrolyzable analog of retinyl esters to probe the mechanisms of vitamin A absorption.

Studies in mice demonstrated that the non-hydrolyzable this compound was not absorbed, which strongly suggested that hydrolysis of the ester bond is a mandatory step for intestinal absorption of dietary vitamin A. abdominalkey.com This finding was corroborated in studies with rats, where the uptake of a radiolabeled retinyl ester by skeletal muscle was significantly greater than that of its non-hydrolyzable analog, this compound, indicating that hydrolysis is also required for retinoid uptake from chylomicrons by peripheral tissues. idexlab.com

When studying the distribution of absorbed vitamin A (as retinol) in VAD rats, the highest concentrations of radioactivity were found in the adrenal glands, followed by the kidney, spleen, and liver. nih.gov Analysis of various tissues showed that retinol and retinyl palmitate are the main forms of vitamin A present in the kidney and intestines. nih.gov In vitamin A-depleted states, the kidney retains a higher concentration of retinyl esters and retinoic acid over time, suggesting it acts as a reserve. nih.gov In studies where deuterated vitamin A was administered to rodents, about one-third of the vitamin A stored in the liver as retinyl esters was in the deuterated form after four weeks of dietary supplementation. nih.gov

| Animal Model | Compound Administered | Key Finding | Citation |

| Mouse | This compound | Not absorbed by the intestine, indicating hydrolysis is essential for absorption. | abdominalkey.com |

| Rat | [³H]Retinyl palmitate and Retinyl [¹⁴C]hexadecyl ether | Uptake of retinoid by skeletal muscle requires hydrolysis of the ester. | idexlab.com |

| Vitamin A-Deficient Rat | [³H]Retinol | Highest concentrations of metabolites found in adrenals, kidney, spleen, and liver. Kidney retains retinoids during depletion. | nih.govnih.gov |

| Wild-type Rodent | C20-D₃-Vitamin A | 33% of hepatic retinyl esters were in the deuterated form after 4 weeks of supplementation. | nih.gov |

Impact on Specific Organ Systems and Cellular Processes at the Molecular Level

Preclinical investigations in model systems have revealed that this compound, a synthetic ether analog of retinyl esters, exhibits unique properties that dictate its biological impact, primarily characterized by its lack of systemic bioavailability.

Organ System Interaction: Intestinal Absorption

Research utilizing mouse models has demonstrated that this compound is not absorbed through the intestine. abdominalkey.comclinicalpub.com Unlike naturally occurring retinyl esters which are hydrolyzed in the intestinal lumen to release retinol for subsequent absorption, the ether bond in this compound is resistant to enzymatic cleavage. abdominalkey.comclinicalpub.com This non-hydrolyzable nature prevents its uptake by enterocytes, the cells lining the intestine.

A study comparing wild-type mice with those lacking the carboxyl ester lipase (CEL) enzyme found that neither group absorbed the non-hydrolyzable this compound. abdominalkey.comclinicalpub.com This finding underscores that hydrolysis is a prerequisite for the intestinal absorption of retinoids from their esterified or etherified forms. abdominalkey.comclinicalpub.com

Table 1: Preclinical Investigation of this compound Absorption in Mice

| Model System | Compound Administered | Key Finding | Source |

|---|---|---|---|

| Wild-type mice | This compound | Not absorbed | abdominalkey.comclinicalpub.com |

| Carboxyl ester lipase (CEL) knockout mice | This compound | Not absorbed | abdominalkey.comclinicalpub.com |

Cellular and Molecular Processes

Due to its inability to be absorbed into the systemic circulation, this compound is not available to peripheral tissues and therefore does not directly influence systemic cellular and molecular processes that are typically regulated by vitamin A and its active metabolites. abdominalkey.comclinicalpub.com

The biological actions of vitamin A, such as the regulation of gene expression, are primarily mediated by its metabolite, all-trans-retinoic acid. nih.gov This molecule binds to nuclear receptors (retinoic acid receptors or RARs and retinoid X receptors or RXRs) which then act as transcription factors to modulate the expression of a multitude of genes involved in cellular differentiation, proliferation, and apoptosis. nih.govnih.govnih.gov Since this compound is not metabolized to retinol and subsequently to retinoic acid, it does not participate in these critical signaling pathways. abdominalkey.comclinicalpub.com

Similarly, other cellular processes reliant on retinol or its derivatives, such as the visual cycle in the retina which requires the conversion of all-trans-retinyl esters, would not be impacted by the administration of non-absorbable this compound. nih.gov The cellular uptake and intracellular transport of retinoids are facilitated by specific binding proteins like cellular retinol-binding proteins (CRBPs), which would not interact with this compound systemically due to its lack of absorption. nih.govmdpi.com

Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Separation and Analysis

Chromatography is the cornerstone for isolating retinyl hexadecyl ether from complex mixtures, enabling its subsequent identification and quantification. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) have been employed for the analysis of retinoids, including ethers and esters.

High-Performance Liquid Chromatography (HPLC) Methods

HPLC is a widely used technique for the analysis of retinoids due to its high resolution and sensitivity. nih.gov The separation of retinyl esters, which are structurally similar to retinyl ethers, is often achieved using either normal-phase or reversed-phase HPLC. diva-portal.org

Reversed-phase HPLC, particularly with C18 or specialized C30 columns, is a common approach. diva-portal.org C30 columns are noted for their ability to separate geometric isomers of retinoids, although this can sometimes lead to longer analysis times. nih.gov For instance, a method for separating α-retinyl palmitate from other retinyl esters utilized a C30 column. nih.gov Gradient elution is frequently employed to achieve optimal separation. Mobile phases typically consist of mixtures of solvents like methanol, acetonitrile, water, and sometimes dichloromethane (B109758) or ethers like methyl tert-butyl ether (MTBE). diva-portal.orgmdpi.comnih.gov To improve peak shape and resolution, additives such as ammonium (B1175870) acetate (B1210297) or formic acid may be included in the mobile phase. diva-portal.orgnih.gov

Detection in HPLC systems is commonly performed using UV-Vis detectors, as retinoids exhibit strong absorbance in the UV region, typically around 325 nm. nih.govdiva-portal.org Diode array detectors (DAD) allow for the simultaneous monitoring of multiple wavelengths, which is beneficial for identifying different retinoid species. nih.gov Fluorescence detection can also be used to enhance sensitivity for certain retinoids. nih.gov

A summary of typical HPLC conditions for retinoid analysis is presented below:

| Parameter | Typical Conditions |

| Stationary Phase (Column) | Reversed-phase C18, C30 nih.govdiva-portal.org |

| Mobile Phase | Gradients of Methanol, Acetonitrile, Water, MTBE diva-portal.orgmdpi.comnih.gov |

| Additives | Ammonium Acetate, Formic Acid diva-portal.orgnih.gov |

| Detection | UV-Vis (approx. 325 nm), DAD, Fluorescence nih.govdiva-portal.orgnih.gov |

Gas Chromatography (GC) Approaches

Gas chromatography is another technique applicable to the analysis of volatile or semi-volatile compounds. For the analysis of ethers, GC coupled with a mass spectrometer (GC-MS) is a powerful tool for both separation and identification. scielo.brrestek.com The separation in GC is based on the compound's boiling point and its interaction with the stationary phase of the column.

While less common for intact, high-molecular-weight retinyl ethers due to their low volatility, GC can be used for the analysis of related compounds or their degradation products. The choice of a suitable column, such as those with cyano-based stationary phases, can provide good resolution of isomers. restek.com The sample is vaporized in the injector and carried through the column by an inert gas, such as helium or hydrogen. scielo.br The separated compounds are then detected, often by a flame ionization detector (FID) or a mass spectrometer.

Spectroscopic Identification and Structural Characterization

Following chromatographic separation, spectroscopic techniques are indispensable for the unambiguous identification and structural elucidation of this compound.

Mass Spectrometry (MS) Techniques and Fragmentation Analysis (e.g., LC-MS/MS, Orbitrap)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of its molecular weight and structure. tutorchase.com When coupled with liquid chromatography (LC-MS), it becomes a highly specific and sensitive analytical tool. nih.gov

Tandem mass spectrometry (LC-MS/MS) is particularly valuable for quantitative analysis in complex matrices. thermofisher.comthermofisher.com In this technique, a precursor ion corresponding to the molecule of interest is selected and fragmented, and the resulting product ions are detected. This process, known as selected reaction monitoring (SRM), enhances selectivity and reduces background noise. thermofisher.com

High-resolution mass spectrometry (HRMS), often utilizing Orbitrap technology, provides highly accurate mass measurements, which can help in determining the elemental composition of a compound. nih.govthermofisher.comnih.gov This is crucial for distinguishing between compounds with similar nominal masses. thermofisher.com Orbitrap mass spectrometers can achieve high resolving power, effectively separating analyte signals from matrix interferences. thermofisher.com

The fragmentation pattern of a molecule in the mass spectrometer is key to its structural identification. tutorchase.com For ethers, a common fragmentation pathway involves the cleavage of the C-O bond. whitman.edu In the case of retinyl esters, a characteristic fragmentation is the in-source loss of the fatty acid moiety, resulting in a prominent ion corresponding to the dehydrated retinol (B82714) backbone (m/z 269.2). nih.gov A similar fragmentation pattern would be expected for this compound, with the loss of the hexadecyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule. diva-portal.org It provides detailed information about the chemical environment of atoms, particularly hydrogen (¹H NMR) and carbon (¹³C NMR). acs.org

Quantitative Assays in Complex Biological Matrices

Quantifying this compound in biological samples like serum, plasma, or tissues presents significant challenges due to the complexity of the matrix and the potentially low concentrations of the analyte. nih.gov

Robust and sensitive methods, typically based on LC-MS/MS, are required for accurate quantification. thermofisher.comthermofisher.com A crucial first step is sample preparation, which aims to extract the analyte from the matrix and remove interfering substances. Common techniques include protein precipitation and liquid-liquid extraction. thermofisher.comthermofisher.com

An internal standard, a compound with similar chemical properties to the analyte, is often added to the sample at a known concentration before extraction. nih.gov This helps to correct for any loss of the analyte during sample processing and for variations in instrument response. nih.gov For retinoid analysis, compounds like retinyl acetate are sometimes used as internal standards. nih.gov

The development of a quantitative assay involves establishing a calibration curve using standards of known concentrations. thermofisher.com The method's performance is evaluated by determining its linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). mdpi.comthermofisher.com The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately quantified. mdpi.com For sensitive LC-MS/MS methods, LOQs in the sub-ng/mL to low ng/mL range can be achieved for retinoids in biological matrices. thermofisher.com The matrix effect, where components of the biological sample can suppress or enhance the analyte's signal, must also be assessed and minimized. researchgate.net

Sample Preparation Techniques and Extraction Efficiency

The primary goal of sample preparation is to isolate this compound from complex sample matrices, remove interfering substances, and concentrate the analyte for accurate measurement. The lipophilic nature of this compound dictates the use of organic solvents and techniques tailored for fat-soluble molecules. Common approaches for related retinoids, which are applicable to this compound, include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation (PPT). thermofisher.com

Liquid-Liquid Extraction (LLE): This is a frequently used technique for extracting retinoids from biological and other matrices. thermofisher.com It involves partitioning the analyte between an aqueous phase and an immiscible organic solvent. Common solvents for extracting lipophilic compounds like retinoids include hexane (B92381), ethyl acetate, methyl-tert-butyl ether, and various mixtures thereof. thermofisher.comnih.govnutriscene.org.my For instance, in the analysis of serum, a one-step LLE process using methyl-tert-butyl ether has been effectively used. thermofisher.com Similarly, hexane is often employed to extract retinoids from saponified food samples of animal origin or from cosmetic emulsions. nutriscene.org.myugm.ac.id To prevent oxidative degradation during the extraction process, antioxidants such as butylated hydroxytoluene (BHT) are often added to the extraction solvents. ugm.ac.iddiva-portal.org

Solid-Phase Extraction (SPE): SPE is primarily used as a clean-up step to remove interfering compounds after an initial extraction. The sample extract is passed through a solid sorbent material, which retains the analyte or the impurities. For retinoid analysis, silica (B1680970) SPE columns are common. google.com The retained compounds can then be selectively eluted. For example, retinyl esters can be separated from other lipids by eluting with a 2% diethyl ether in hexane solution from a silica column. google.com

Protein Precipitation (PPT): For serum or plasma samples, PPT is a simple and rapid method to remove proteins that can interfere with analysis. thermofisher.com This is typically achieved by adding a solvent like acetonitrile, which denatures and precipitates the proteins. thermofisher.com The sample is then centrifuged, and the supernatant containing the analyte is collected for analysis. thermofisher.com

Extraction Efficiency: The efficiency of these methods, often expressed as recovery percentage, is a critical parameter. For related retinoids, extraction recovery can vary significantly depending on the matrix and the method used. For example, a reversed-phase HPLC-UV method for analyzing retinoids in cosmetic products reported an extraction recovery of 100% ± 5%. diva-portal.org In the analysis of milk, the recovery for all-trans-retinol was found to be between 51.6% and 75.1%. pan.olsztyn.pl It is important to note that while saponification (hydrolysis with a strong base) is a common step to hydrolyze retinyl esters to retinol for total vitamin A analysis, this method would not cleave the ether bond in this compound. nih.govnutriscene.org.my This chemical stability makes it a useful non-metabolizable tracer in research. nih.gov

Table 1: Summary of Extraction Techniques for Retinoids This table summarizes various extraction methods and their efficiencies as reported for related retinoid compounds.

| Technique | Matrix | Solvents/Reagents | Reported Recovery/Efficiency | Reference |

| Liquid-Liquid Extraction (LLE) | Serum | Acetonitrile, Methyl-Tert-Butyl Ether | Simple and effective for high-throughput analysis. | thermofisher.com |

| Solid-Phase Extraction (SPE) | Oil | Hexane, 2% Diethyl Ether in Hexane | Used for cleanup and separation from triglycerides. | google.com |

| LLE after Saponification | Milk | Ethanol, KOH, Hexane/Ethyl Acetate | Vitamin A recovery: 51.6% - 75.1%. | pan.olsztyn.pl |

| Solvent Extraction | Cosmetic Formulations | Acetonitrile, n-Hexane, BHT | 100% ± 5%. | diva-portal.org |

| Solvent Extraction | E. coli cells | Acetone, 5 N NaCl, Phosphoric Acid | Effective for extracting retinoids from microbial pellets. | nih.gov |

Method Validation Parameters: Sensitivity, Selectivity, and Reproducibility

Method validation ensures that an analytical procedure is suitable for its intended purpose. For this compound, this involves establishing key performance parameters, drawing upon established validation practices for similar retinoid compounds. ugm.ac.idnih.gov

Sensitivity: Sensitivity is typically defined by the limit of detection (LOD) and the limit of quantitation (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. pan.olsztyn.pl High-performance liquid chromatography (HPLC) methods coupled with sensitive detectors can achieve very low detection limits. For instance, methods for retinyl esters in plasma have demonstrated a detection limit of 10 micrograms per liter (µg/L). nih.gov The use of tandem mass spectrometry (LC-MS/MS) can further improve sensitivity, reaching sub-ng/mL levels for various retinoids in biological samples. thermofisher.com

Selectivity: Selectivity refers to the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. Chromatographic separation is key to achieving selectivity. HPLC methods using normal-phase or reversed-phase columns can separate different retinoids. nih.govnih.gov The use of a photodiode array (PDA) detector allows for monitoring at specific wavelengths (e.g., ~325 nm for retinol and its esters), enhancing selectivity. nih.govnih.gov For highly complex samples or structurally similar compounds, tandem mass spectrometry (MS/MS) offers superior selectivity by using specific precursor-to-product ion transitions for identification and quantification. nih.gov This technique has proven effective in distinguishing between isobaric α-retinyl and retinyl esters. nih.gov

Reproducibility and Precision: This parameter measures the closeness of agreement between repeated measurements of the same sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). thermofisher.comresearchgate.net Good reproducibility is crucial for reliable quantification. For retinoid analysis, methods are expected to have a CV of less than 10-15%. pan.olsztyn.plthermofisher.com For example, a validated LC-MS/MS method for retinoids in serum showed excellent reproducibility with a CV of less than 10%. thermofisher.com Another flow-injection method reported RSDs between 0.9% and 2.8%. researchgate.net

Table 2: Method Validation Parameters for Retinoid Analysis This table presents typical validation data for analytical methods used to quantify retinoids, which serve as a benchmark for methods analyzing this compound.

| Parameter | Method | Value | Analyte/Matrix | Reference |

| Sensitivity (LOQ) | HPLC-UV/FLD | 0.02 µg/mL | all-trans-retinol in milk | pan.olsztyn.pl |

| Sensitivity (LOD) | Flow Injection-Chemiluminescence | 1.43 x 10⁻³ mg/L | Retinol | researchgate.net |

| Sensitivity (LLOQ) | LC-MS/MS | sub-ng/mL levels | Retinoids in serum | thermofisher.com |

| Reproducibility (CV) | LC-MS/MS | < 10% | Retinoids in serum | thermofisher.com |

| Reproducibility (CV) | HPLC-UV/FLD | 12.5% | all-trans-retinol in milk | pan.olsztyn.pl |

| Linearity (r²) | LC-MS/MS | > 0.98 | Retinoids in serum | thermofisher.com |

| Linearity (r²) | HPLC-UV/FLD | > 0.998 | Vitamins A and E | pan.olsztyn.pl |

Advanced Imaging Techniques for Cellular and Subcellular Localization

Visualizing the distribution of this compound within cells and tissues is essential for understanding its biological transport and mechanism of action. Advanced imaging techniques provide the spatial resolution needed for such investigations.

Fluorescence Imaging: This technique can be used to visualize retinoids based on their intrinsic fluorescent properties. For example, fluorescence imaging has been employed in isolated single rod photoreceptors to distinguish between all-trans retinal and its reduced form, all-trans retinol, by exciting the molecules at different wavelengths (340 nm and 380 nm) and collecting the resulting emission. researchgate.net While this compound's specific spectral properties would need to be characterized, this approach offers a potential pathway for its direct visualization within cells.

Labeled Analog Tracking: A powerful method for tracking the fate of a molecule is to use a labeled version. Given that this compound is often used as a non-hydrolyzable analog to trace lipid uptake, a similar strategy can be applied for its imaging. nih.gov Studies have successfully used tritiated-cholesteryl hexadecyl ether (³H-CHE), a non-exchangeable and non-biodegradable radiolabeled tracer, to study the distribution of lipid nanoparticles in vivo. liposomes.ca Similarly, a fluorescently tagged or radiolabeled version of this compound could be synthesized to allow its localization to be tracked using techniques like fluorescence microscopy or autoradiography, providing insights into its cellular and subcellular accumulation.

MALDI Imaging Mass Spectrometry (MALDI-IMS): This is a sophisticated technique that combines mass spectrometry with microscopy to map the spatial distribution of molecules in tissue sections without the need for labeling. MALDI-IMS has been used to measure the relative abundance and localization of various lipid species, including sphingolipids, within different layers of the retina at high spatial resolution (5 µm). researchgate.net This technique could be applied to tissue samples exposed to this compound to directly visualize its distribution and colocalization with other lipids or biomolecules, offering a detailed molecular map of its destination within a complex biological environment.

Theoretical and Computational Studies

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor or enzyme. This modeling is crucial for understanding the potential biological targets of retinyl hexadecyl ether and the nature of its interactions.

Detailed research findings from molecular docking studies on retinoid analogues suggest that the binding affinity and specificity are heavily influenced by the nature of the polar head group and the hydrophobic tail. For instance, studies on all-trans-retinoic acid (ATRA) and its synthetic analogues with retinoic acid receptors (RARs) have shown that the presence of a carboxylic acid group is critical for forming key polar interactions within the binding pocket. nih.gov The replacement of this group with an ester, as in some analogues, can lead to a loss of these crucial interactions and a subsequent decrease in biological activity. nih.gov

In the case of this compound, the ether linkage replaces the more common ester or carboxylic acid functional groups found in other retinoids. Molecular docking simulations would be instrumental in predicting how this change affects binding to retinoid-binding proteins. It is hypothesized that the ether oxygen could still participate in hydrogen bonding with amino acid residues in a protein's binding pocket, although the interaction strength and geometry would differ from that of a carbonyl oxygen in an ester or a carboxylate group.

A hypothetical docking study of this compound with a retinoid-binding protein might reveal key interactions, as outlined in the table below.

| Interaction Type | Potential Interacting Residues in Binding Pocket | Significance |

| Hydrogen Bonding | Polar residues (e.g., Serine, Threonine, Tyrosine) | Anchoring the ether oxygen of the ligand. |

| Hydrophobic Interactions | Nonpolar residues (e.g., Leucine, Isoleucine, Valine) | Stabilizing the polyene chain and the hexadecyl tail. |

| van der Waals Forces | Various residues throughout the binding pocket | Contributing to the overall binding affinity. |

This table is a hypothetical representation of potential interactions based on general principles of ligand-protein binding and studies on similar retinoid compounds.

Molecular Dynamics Simulations of this compound in Biological Environments

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the movement and conformational changes of molecules over time. nih.govmdpi.com For this compound, MD simulations are particularly useful for understanding its behavior within a biological membrane, a likely environment given its lipophilic nature.

MD simulations can model the insertion, orientation, and dynamics of this compound within a lipid bilayer. nih.govfrontiersin.org These simulations can reveal how the molecule positions itself relative to the phospholipid head groups and acyl chains. It is expected that the more polar retinol-derived head would be located near the membrane-water interface, while the hydrophobic polyene and hexadecyl chains would be embedded within the hydrophobic core of the membrane.

Key parameters that can be derived from MD simulations include:

Order parameters of the lipid acyl chains, which can indicate whether this compound disrupts the membrane structure.

Lateral diffusion coefficients , showing the mobility of the molecule within the membrane plane.

Free energy profiles for the insertion of the molecule into the membrane.

These simulations can also shed light on the interactions between this compound and membrane-associated proteins. mdpi.com By modeling the protein-ligand complex within a realistic membrane environment, MD can provide insights into the stability of the binding pose predicted by molecular docking and reveal any conformational changes in the protein or ligand upon binding. nih.gov

| Simulated Property | Information Gained for this compound |

| Membrane Insertion Depth | Preferred location and orientation within the lipid bilayer. |

| Effect on Membrane Fluidity | Potential disruption or stabilization of the membrane structure. |

| Interaction with Water Molecules | Solvation of the ether group at the membrane interface. |

| Conformational Flexibility | Dynamic changes in the shape of the polyene and hexadecyl chains. |

This table presents potential insights that could be gained from molecular dynamics simulations of this compound in a membrane environment, based on general applications of the technique.

Structure-Activity Relationship (SAR) Modeling and Prediction

Structure-activity relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. rivm.nl For a series of related compounds, SAR models can predict the activity of new, untested molecules. While specific SAR studies on this compound are not extensively documented, principles from broader retinoid research can be applied.

The general structure of a retinoid can be divided into three parts: the polar head group, the polyene linker, and the hydrophobic tail. mdpi.com Modifications to any of these parts can significantly impact activity.

Polar Head Group: The ether linkage in this compound is a key structural feature. Compared to the carboxylic acid of retinoic acid, the ether is less polar and cannot ionize. This would likely lead to different interactions with receptors and a different activity profile. nih.gov

Polyene Linker: The conjugated double bond system is crucial for the electronic properties of retinoids and their interaction with light. Isomerization of these bonds can be a key step in their biological function.

A hypothetical SAR study could compare this compound to other retinyl ethers and esters with varying alkyl chain lengths to determine the optimal chain length for a specific biological activity.

| Structural Moiety | Modification | Predicted Impact on Activity |

| Polar Head | Ether vs. Ester vs. Carboxylic Acid | Altered binding affinity and specificity due to changes in hydrogen bonding capacity and polarity. |

| Alkyl Chain Length | Shorter or longer than hexadecyl | May affect the fit within the binding pocket and overall lipophilicity, potentially modulating activity. |

| Polyene Chain | Saturation or isomerization | Likely to reduce or eliminate activity by altering the shape and electronic properties of the molecule. |

This table outlines predicted structure-activity relationships for this compound based on established principles for retinoids.

Quantum Chemical Calculations of Electronic Properties and Reactivity

Quantum chemical calculations, such as those based on density functional theory (DFT), can be used to investigate the electronic structure and reactivity of molecules. chemrxiv.orgunige.chunige.ch These methods provide detailed information about molecular orbitals, charge distribution, and the energies of different molecular conformations.

For this compound, quantum chemical calculations can be used to:

Determine the geometry of the molecule in its ground and excited states.

Calculate the distribution of electron density , identifying regions that are electron-rich or electron-poor. This can help predict sites of potential chemical reactions.

Analyze the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) . The energy gap between the HOMO and LUMO is related to the molecule's electronic stability and its ability to absorb light. chemrxiv.org

Model reaction mechanisms , such as oxidation or hydrolysis, by calculating the energy barriers for these processes.

These calculations can complement experimental data and provide a deeper understanding of the intrinsic properties of this compound. For example, understanding the electronic properties of the polyene chain is essential for predicting its photochemical behavior.

| Calculated Property | Insight Provided for this compound |

| Molecular Electrostatic Potential | Predicts regions of the molecule likely to engage in electrostatic interactions. |

| HOMO-LUMO Energy Gap | Relates to the electronic excitability and potential color of the compound. |

| Bond Dissociation Energies | Indicates the relative stability of different chemical bonds within the molecule. |

| Atomic Charges | Reveals the partial positive or negative charges on each atom, influencing intermolecular forces. |

This table summarizes the types of information that can be obtained for this compound through quantum chemical calculations.

Comparative Analysis with Other Retinoid Analogues

Structural Similarities and Differences with Retinyl Esters and Other Ethers

All retinoids share a fundamental structure comprising a β-ionone ring, a polyunsaturated side chain, and a polar end group. The variation in this end group is what defines the different classes of retinoids, such as alcohols (retinol), aldehydes (retinal), carboxylic acids (retinoic acid), esters, and ethers.

Retinyl hexadecyl ether belongs to the retinyl ether class. Its core structure is retinol (B82714), where the hydroxyl (-OH) group is linked to a hexadecyl (a 16-carbon alkyl chain) group via an ether bond (R-O-R'). This is the defining feature of retinyl ethers.

The most common and physiologically significant storage forms of vitamin A in the body are retinyl esters. nih.gov In retinyl esters, such as the abundant retinyl palmitate, the retinol's hydroxyl group is linked to a fatty acid (like palmitic acid) through an ester bond (R-O-C=O). nih.govwikipedia.org

The key structural difference between this compound and a retinyl ester like retinyl palmitate lies in the linkage at the polar end of the retinoid molecule. The ether linkage (C-O-C) in this compound is chemically distinct from the ester linkage (C-O-C=O) found in retinyl esters. While both attach a long alkyl chain to the retinol backbone, this difference in chemical bonding has profound implications for their stability and how they are processed by the body.

Table 1: Structural Comparison of this compound and Retinyl Palmitate

| Feature | This compound | Retinyl Palmitate |

| Core Retinoid | Retinol | Retinol |

| Attached Group | Hexadecyl group | Palmitoyl group (from Palmitic Acid) |

| Chemical Linkage | Ether bond (C-O-C) | Ester bond (R-O-C=O) |

| Chemical Nature | More chemically stable; resistant to hydrolysis | Susceptible to enzymatic hydrolysis |

Divergent Metabolic Fates and Biotransformation Profiles

The structural difference between the ether and ester linkages directly leads to significantly different metabolic fates. Retinyl esters are designed to be a readily accessible storage form of vitamin A. nih.gov In the body, they are hydrolyzed by a variety of enzymes known as retinyl ester hydrolases (REHs) or other lipases, which break the ester bond to release free retinol and a fatty acid. mdpi.comidexlab.com This enzymatic cleavage is a crucial step in mobilizing vitamin A from storage depots like the liver for use by other tissues. mdpi.comfrontiersin.org For instance, pancreatic triglyceride lipase (B570770) can hydrolyze retinyl esters in the intestine, and various carboxylesterases act on them in the liver. idexlab.comresearchgate.net

In stark contrast, the ether bond in this compound is not readily cleaved by these same hydrolase enzymes. It is considered a non-hydrolyzable analogue of retinyl esters. nih.govabdominalkey.com This resistance to enzymatic breakdown is its most critical metabolic characteristic.

This metabolic inertness means that this compound, when introduced into a biological system, does not readily convert to retinol. nih.gov Therefore, it cannot serve as a provitamin A source in the same way retinyl esters do. Its primary value lies in its use as a stable metabolic probe to trace lipid particle movement and to study the mechanisms of retinoid uptake without the confounding variable of hydrolysis. nih.gov

Table 2: Metabolic and Biotransformation Comparison

| Feature | This compound | Retinyl Esters (e.g., Retinyl Palmitate) |

| Susceptibility to Hydrolysis | Resistant (non-hydrolyzable) nih.govabdominalkey.com | Susceptible mdpi.comidexlab.com |

| Primary Metabolic Step | Remains largely intact | Hydrolyzed to retinol and a fatty acid mdpi.comfrontiersin.org |

| Enzymes Involved | Not significantly metabolized by hydrolases | Retinyl ester hydrolases (REH), lipases (e.g., LPL, CEL) mdpi.comidexlab.comresearchgate.net |

| Release of Retinol | No significant release | Yes, serves as a primary source of retinol from storage nih.gov |

| Biological Role | Metabolic tracer/tool nih.gov | Vitamin A storage and transport nih.govwikipedia.org |

Differential Biological Activities and Mechanistic Insights (in vitro/preclinical)

The biological activity of most retinoids, particularly their effects on gene expression, cell differentiation, and proliferation, depends on their conversion to the active metabolite, all-trans-retinoic acid (ATRA). physiology.orgdiva-portal.org Retinoids like retinol and retinyl esters are considered precursors because they must be metabolized to retinoic acid to exert their full range of genomic effects. diva-portal.orgeuropa.eu The conversion pathway is generally: Retinyl Esters → Retinol → Retinal → Retinoic Acid. researchgate.net

Given that this compound is metabolically stable and does not efficiently convert to retinol, it is expected to have very low to no intrinsic biological activity in assays that depend on retinoic acid receptor (RAR) activation. nih.govscirp.org Its inability to be hydrolyzed prevents it from entering the metabolic cascade that produces biologically active retinoids.

Preclinical research has primarily used this compound not to assess its own biological effects, but as a control or tracer to understand the mechanisms of other retinoids. For instance, in studies of retinoid uptake by muscle and adipose tissue, the minimal uptake of this compound compared to retinyl palmitate demonstrated that lipoprotein lipase (LPL)-mediated hydrolysis is key to the process. nih.gov

In one in vivo bioassay, compounds from the retinyl ether series were found to have no anti-tumor activity, which contrasts with the known effects of other retinoids like retinoic acid on cell differentiation and apoptosis. scirp.org This lack of activity is consistent with its metabolic profile; without being converted to retinol and subsequently to retinoic acid, it cannot activate the nuclear receptors that regulate these cellular processes. physiology.orgfrontiersin.org

Implications for Broader Retinoid Research and Understanding

The unique properties of this compound have significant implications for the broader field of retinoid research. Its primary contribution is its role as a non-hydrolyzable analogue, which provides a powerful tool for dissecting the complex pathways of retinoid metabolism and transport.

By comparing the fate of retinyl esters to that of this compound, researchers can isolate and study the specific step of enzymatic hydrolysis. This has been instrumental in confirming that the breakdown of retinyl esters is not just a passive process but a required, regulated step for the delivery of vitamin A to many tissues. nih.govabdominalkey.com

Furthermore, the study of stable analogues like this compound helps to refine our understanding of structure-activity relationships among retinoids. mdpi.com It underscores that the biological effects of precursor compounds are entirely dependent on their successful biotransformation into active forms. This principle informs the design of synthetic retinoid analogues for therapeutic purposes, where metabolic stability or controlled activation might be desired features. The development of stable synthetic retinoids is an ongoing effort to enhance efficacy and reduce the toxicity associated with natural retinoids. mdpi.com

Future Directions and Unaddressed Research Questions

Emerging Analytical Techniques and Methodological Advancements

The detection and quantification of retinoids in complex biological matrices remain a significant analytical challenge due to their lipophilicity and sensitivity to light, heat, and oxidation. diva-portal.org While High-Performance Liquid Chromatography (HPLC) has been the cornerstone for retinoid analysis, often utilizing reversed-phase columns and UV or diode array detectors, emerging techniques promise greater sensitivity, specificity, and throughput. nih.gov

Future advancements are likely to focus on the following areas:

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): This technique offers superior resolution and sensitivity compared to conventional HPLC. Its application can enable the precise quantification of retinyl hexadecyl ether and other retinoids in minute sample volumes, which is crucial for studies involving limited biological material. nih.govmdpi.com The ability to perform data-dependent acquisition allows for the simultaneous identification and quantification of a wide range of metabolites, placing the role of the ether into a broader metabolic context. mdpi.com

Capillary Electrophoresis (CE): CE-based methods, particularly when coupled with mass spectrometry (CE-MS), are emerging as powerful tools for lipid analysis. researchgate.net These methods require minimal sample volume and can offer different selectivity compared to liquid chromatography, potentially resolving compounds that are difficult to separate by other means. Optimization of parameters like separation buffers and voltage could lead to robust methods for analyzing retinoid ethers. researchgate.net

Flow Injection Analysis with Chemiluminescence (FI-CL): For high-throughput screening, FI-CL methods present a rapid and sensitive option. researchgate.net The enhancement of lucigenin (B191737) chemiluminescence by retinoids like retinol (B82714) has been demonstrated, and this principle could be adapted for this compound. researchgate.net The use of surfactants can further enhance sensitivity and specificity, making it a viable technique for specific applications. researchgate.net

Analytical Techniques for Retinoid Research

| Technique | Description | Potential Application for this compound | Reference |

|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | A well-established method using columns to separate, identify, and quantify components in a mixture. Often uses UV or diode array detection for retinoids. | Standard method for quantification in biological samples like tissues and plasma. | nih.gov |

| UPLC-MS/MS | An advanced chromatographic technique providing higher resolution, speed, and sensitivity by using smaller particle-packed columns and mass spectrometry detection. | Precise quantification in complex matrices; integration into metabolomics and lipidomics studies. | nih.govmdpi.com |

| Capillary Electrophoresis (CE-MS) | A separation technique that uses an electric field to separate analytes. Coupling with MS allows for sensitive detection. | Analysis in volume-limited samples; offers alternative selectivity to HPLC. | researchgate.net |

| Flow Injection-Chemiluminescence (FI-CL) | A rapid technique where a sample is injected into a continuously flowing carrier stream, and detection is based on light emission from a chemical reaction. | High-throughput screening assays. | researchgate.net |